8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
CAS No.: 89334-35-0
Cat. No.: VC8388319
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89334-35-0 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-6-carbaldehyde |
| Standard InChI | InChI=1S/C12H14N2O2/c1-8(16)10-5-9(7-15)6-11-12(10)13-3-4-14(11)2/h5-7,13H,3-4H2,1-2H3 |
| Standard InChI Key | FRKVEQKENOUVCG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C |
| Canonical SMILES | CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde belongs to the tetrahydroquinoxaline class, featuring a partially saturated bicyclic core. The molecule’s IUPAC name—8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-6-carbaldehyde—reflects the positions of its functional groups:
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An acetyl group (-COCH₃) at position 8
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A methyl group (-CH₃) at position 4
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A carbaldehyde (-CHO) at position 6
The saturation of the 1,2,3,4-positions reduces aromaticity, imparting conformational flexibility compared to fully aromatic quinoxalines.
Physicochemical Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₄N₂O₂ |
| Molecular weight | 218.25 g/mol |
| Canonical SMILES | CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C |
| InChIKey | FRKVEQKENOUVCG-UHFFFAOYSA-N |
| PubChem CID | 13,222,199 |
The compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Condensation-Based Routes
Primary synthesis strategies exploit the reactivity of 1,2-diamines with α-dicarbonyl precursors. A representative pathway involves:
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Cyclocondensation: Reacting 1,2-diaminocyclohexane with acetylpyruvaldehyde under basic conditions to form the tetrahydroquinoxaline core .
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Functionalization: Introducing the carbaldehyde group via Vilsmeier-Haack formylation at position 6, followed by acetylation at position 8 using acetic anhydride .
Yield optimization requires precise control of reaction parameters:
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Temperature: 80–100°C for cyclocondensation
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Catalysis: Lewis acids (e.g., ZnCl₂) improve regioselectivity
Palladium-Catalyzed Modifications
Advanced methods employ cross-coupling reactions to install substituents. For example:
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Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at position 2 or 7 .
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Buchwald-Hartwig amination enables nitrogen functionalization, though steric hindrance from the methyl group at position 4 complicates this approach .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Critical NMR assignments (δ in ppm, DMSO-d₆):
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¹H NMR:
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Aldehydic proton: 9.82 (s, 1H)
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Acetyl methyl: 2.45 (s, 3H)
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Tetrahydro ring protons: 3.12–3.45 (m, 4H), 2.90 (q, J=6.5 Hz, 2H)
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¹³C NMR:
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Carbaldehyde carbon: 192.1
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Acetyl carbonyl: 207.3
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Quinoxaline C-N carbons: 148.6, 146.2
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Infrared (IR) Spectroscopy
Prominent absorption bands:
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ν(C=O): 1685 cm⁻¹ (carbaldehyde), 1702 cm⁻¹ (acetyl)
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ν(C=N): 1590 cm⁻¹ (quinoxaline ring)
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ν(C-H): 2820–2960 cm⁻¹ (aliphatic and aromatic C-H)
Industrial and Material Science Applications
Coordination Chemistry
The compound serves as a polydentate ligand, forming complexes with transition metals:
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Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions
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Fe(III) derivatives show promise as magnetic materials
Polymer Precursors
Functionalization via aldehyde-amine condensation produces:
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Schiff base polymers with tunable thermal stability (Td: 220–280°C)
Challenges and Future Directions
Synthetic Limitations
Current hurdles include:
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Low yields in multi-step syntheses (typically 15–35%)
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Regioselectivity issues during electrophilic substitution
Translational Opportunities
Emerging research fronts:
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